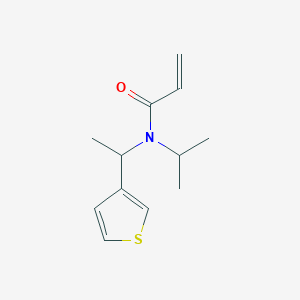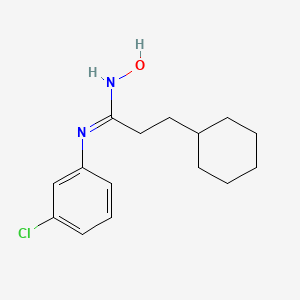
N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide, also known as CPP-109, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the drug vigabatrin, which is used to treat epilepsy. However, CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of addiction and other neurological disorders.
Mechanism of Action
N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide's mechanism of action involves inhibiting the enzyme GABA-transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide increases the levels of GABA in the brain, which has been shown to reduce the reinforcing effects of drugs of abuse. This mechanism of action is unique compared to other drugs that are currently used to treat addiction, which target different neurotransmitter systems in the brain.
Biochemical and Physiological Effects
N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide has been shown to increase the levels of GABA in the brain, which has a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing the levels of GABA, N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide can reduce the activity of certain neurons in the brain, which can lead to a reduction in the reinforcing effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide is its unique mechanism of action, which makes it a promising candidate for the treatment of addiction. Additionally, N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide has been shown to have a low toxicity profile, which makes it a relatively safe drug to use in clinical trials. However, one of the limitations of N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide is that it is not effective in all individuals, and further research is needed to identify the factors that contribute to its efficacy.
Future Directions
There are a number of future directions for research on N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide. One area of interest is the potential use of N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further research is needed to identify the factors that contribute to N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide's efficacy in treating addiction, as well as the potential long-term effects of the drug. Finally, there is a need for the development of more effective delivery methods for N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide, such as sustained-release formulations, to improve its efficacy and reduce the frequency of dosing.
Synthesis Methods
N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide can be synthesized through a multi-step process that involves the reaction of cyclohexylamine with 3-chlorobenzoyl chloride, followed by hydrolysis and subsequent reaction with hydroxylamine. The final product is purified through recrystallization to obtain N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide in its pure form.
Scientific Research Applications
N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. Its mechanism of action involves inhibiting the enzyme GABA-transaminase, which leads to an increase in the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This increase in GABA levels has been shown to reduce the reinforcing effects of drugs of abuse, making N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide a promising candidate for the treatment of addiction.
properties
IUPAC Name |
N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-13-7-4-8-14(11-13)17-15(18-19)10-9-12-5-2-1-3-6-12/h4,7-8,11-12,19H,1-3,5-6,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMDAOLIDAANPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=NC2=CC(=CC=C2)Cl)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2851981.png)
![4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2851983.png)
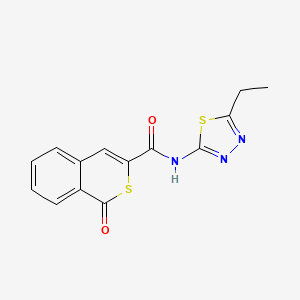
![{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2851985.png)
![2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2851986.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2851987.png)
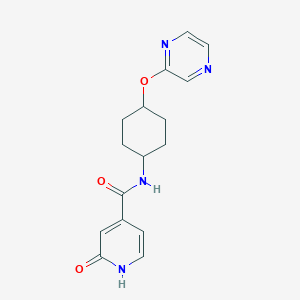
![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2851991.png)

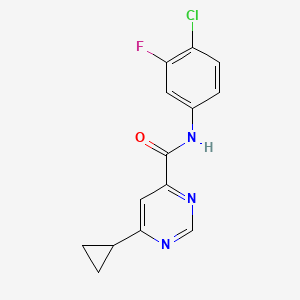
![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2851996.png)
![2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2851997.png)

